
Basic nickel(II) carbonate
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Overview
Description
Basic nickel(II) carbonate (BNC), often ambiguously referred to as nickel carbonate or nickel hydroxycarbonate, is a composite compound rather than a simple salt. Its formula is best represented as $ x\text{NiCO}3 \cdot y\text{Ni(OH)}2 \cdot z\text{H}_2\text{O} $, reflecting a mixture of carbonate, hydroxide, and water . This structural complexity arises from its synthesis via precipitation in aqueous solutions, which yields variable ratios of carbonate and hydroxide groups depending on reaction conditions .
Preparation Methods
Laboratory Synthesis Methods
Precipitation from Nickel Sulfate and Sodium Carbonate
The most widely documented laboratory method involves reacting nickel sulfate (NiSO₄) with sodium carbonate (Na₂CO₃) in aqueous media. The reaction proceeds as follows:
4 + \text{Na}2\text{CO}3 + 6 \, \text{H}2\text{O} \rightarrow \text{Ni}4\text{CO}3(\text{OH})6(\text{H}2\text{O})4 + 4 \, \text{Na}2\text{SO}_4 4NiSO4+Na2CO3+6H2O→Ni4CO3(OH)6(H2O)4+4Na2SO4
Key parameters include maintaining a pH of 8–9 and a temperature of 25–30°C to ensure complete precipitation . The product is filtered, washed with deionized water to remove sulfate residues, and dried at 105°C for 16 hours .
Electrolytic Oxidation
BNC can be synthesized via electrolytic oxidation of nickel metal in a carbon dioxide-saturated aqueous solution. The reaction mechanism is:
2 + 6 \, \text{H}2\text{O} \rightarrow \text{NiCO}3(\text{H}2\text{O})_4 Ni+O+CO2+6H2O→NiCO3(H2O)4
This method produces a hydrated form of BNC with high purity (>99.5%) and is favored for applications requiring minimal ionic contaminants .
Industrial Production Techniques
Chemical Precipitation with Nickel Chloride
Industrial-scale production often uses nickel chloride (NiCl₂) and sodium carbonate due to cost efficiency. The reaction is conducted in batch reactors at 50–60°C to accelerate precipitation:
2 + \text{Na}2\text{CO}3 + 6 \, \text{H}2\text{O} \rightarrow \text{Ni}4\text{CO}3(\text{OH})6(\text{H}2\text{O})_4 + 4 \, \text{NaCl} 4NiCl2+Na2CO3+6H2O→Ni4CO3(OH)6(H2O)4+4NaCl
The slurry is vacuum-filtered and spray-dried to obtain a free-flowing powder .
Advanced Washing and Drying Protocols
To reduce sodium content (<0.01%), industrial processes employ multi-stage washing with hot deionized water (60–80°C). A patented method involves:
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Primary washing : Removes bulk sodium sulfate.
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Flash drying : Reduces moisture to <5%.
Comparative Analysis of Precipitating Agents
Precipitant | Advantages | Disadvantages | Optimal Use Case |
---|---|---|---|
NaOH | Rapid precipitation | Forms colloids in NH₄⁺-rich solutions | Low-ammonia systems |
Na₂CO₃ | No colloid formation; pH stability | Slower reaction kinetics | High-purity BNC production |
Data from comparative studies show Na₂CO₃ achieves 98% nickel recovery versus 85% with NaOH in ammonia-rich environments .
Influence of Reaction Parameters
Temperature and pH
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Temperature : Elevating temperature to 50°C reduces precipitation time by 40% but risks co-precipitating impurities like Ni(OH)₂ .
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pH : A pH <7.5 results in incomplete carbonate incorporation, while pH >9 promotes hydroxide dominance .
Aging Time
Aging the precipitate for 2–4 hours improves crystallinity and reduces amorphous content, as evidenced by XRD analysis .
Characterization of Reaction Products
Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Nickel content | 40–45% | Atomic absorption spectroscopy |
Sodium residue | <0.01% | Ion chromatography |
BET surface area | 238 m²/g (pre-wash); 0.3 m²/g (post-calcination) | Nitrogen adsorption |
Thermal Decomposition
BNC decomposes in two stages:
Applications of Synthesized Basic Nickel Carbonate
Scientific Research Applications
Catalysis
Overview
Basic nickel(II) carbonate is widely recognized for its role as a catalyst in organic synthesis. It facilitates various chemical reactions, particularly in hydrogenation processes where it enhances reaction rates and selectivity.
Case Study
In a study focusing on the hydrogenation of unsaturated hydrocarbons, this compound was employed as a catalyst. The results indicated significant improvements in yield and reaction times compared to traditional catalysts. The compound's ability to provide active nickel species in solution contributed to its effectiveness in catalyzing reactions under mild conditions.
Electroplating
Overview
The electroplating industry utilizes this compound to produce nickel coatings on metals. These coatings enhance corrosion resistance and improve surface properties, making them suitable for various applications, including automotive and electronics.
Data Table: Electroplating Applications
Application Area | Benefits | Nickel Coating Thickness |
---|---|---|
Automotive | Corrosion resistance | 5-15 microns |
Electronics | Improved conductivity | 1-10 microns |
Decorative | Aesthetic appeal | 0.5-2 microns |
Battery Production
Overview
this compound serves as a crucial component in the manufacturing of nickel-based batteries, such as nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. Its role is vital for energy storage solutions in electric vehicles and portable electronics.
Case Study
Research conducted on the performance of NiMH batteries highlighted that incorporating this compound into the cathode material improved charge-discharge cycles and overall battery efficiency. The compound's stability under operational conditions was noted as a key factor in enhancing battery longevity.
Glass and Ceramics
Overview
In the ceramics industry, this compound is used as a coloring agent, imparting vibrant hues to glass and ceramic products. Its ability to produce various shades makes it valuable for artistic and commercial applications.
Data Table: Color Properties
Color Produced | Application | Concentration (%) |
---|---|---|
Green | Decorative ceramics | 1-5 |
Blue | Glass production | 0.5-2 |
Agriculture
Overview
In agriculture, this compound acts as a micronutrient in fertilizers, promoting healthy plant growth and improving crop yields. Nickel is essential for certain enzymatic processes within plants.
Case Study
Field trials conducted on crops such as soybeans revealed that the application of fertilizers containing this compound resulted in increased biomass and higher yields compared to control groups without nickel supplementation. The study emphasized the importance of nickel in plant metabolism.
Mechanism of Action
The mechanism by which basic nickel(II) carbonate exerts its effects is primarily through its decomposition and subsequent reactions. Upon heating, it decomposes to form nickel oxide, which can then be reduced to metallic nickel. The molecular targets and pathways involved include the interaction with hydrogen gas during reduction and the release of carbon dioxide during hydrolysis .
Comparison with Similar Compounds
Key Properties and Behavior:
Thermal Decomposition : BNC decomposes in three stages:
- 110–220°C : Loss of physically adsorbed water.
- 230–370°C : Release of chemically bound $\text{H}2\text{O}$ and $\text{CO}2$, forming porous NiO particles.
- Above 500°C : Reduction of NiO to metallic Ni in $\text{H}_2$-rich atmospheres .
Surface area decreases dramatically during heating, from 238 m²/g (original BNC) to 1.1 m²/g at 900°C due to sintering and grain growth .
Microstructural Evolution : At 340°C, BNC forms porous NiO particles (~4 nm crystallites), which grow to 52 nm at 900°C. Residual NiO trapped in dense Ni networks is observed during reduction at 700–900°C, particularly under low $\text{H}_2$ partial pressures .
Applications : BNC is a precursor for Ni catalysts, adsorbents, and battery materials. Its composite structure enables tunable porosity and reactivity .
Structural and Compositional Differences
Key Insight : Unlike BNC, zinc and cobalt basic carbonates have more defined stoichiometries but share layered hydroxide-carbonate frameworks. BNC’s composite nature allows greater variability in properties .
Thermal and Chemical Behavior
Table 1: Thermal Decomposition and Surface Area Changes
Comparison: BNC’s multi-stage decomposition contrasts with $\text{NiO}$’s stability. Zinc carbonate basic decomposes at lower temperatures, producing ZnO with applications in optics and catalysis .
Table 2: Performance in Catalysis and Adsorption
Insight : BNC’s role in catalysis is enhanced by its composite structure, enabling tailored porosity and reduction kinetics. Cobalt carbonate hydroxide outperforms in energy storage due to its defined layered morphology .
Contradictions and Nomenclature Challenges
- Misleading Nomenclature: Traditional terms like "nickel carbonate" ($\text{NiCO}_3$) and "basic nickel carbonate" are inaccurate, as BNC is a composite. The term "nickel carbonate hydroxide" is more precise .
- Contrast with Standards : National standards (e.g., GB/T 26521-2011) erroneously classify BNC as a simple salt, complicating industrial reproducibility .
Biological Activity
Basic nickel(II) carbonate (BNC), with the formula Ni4CO3(OH)6(H2O)4, is a compound that has garnered attention in various fields, including chemistry, biology, and materials science. This article explores its biological activity, mechanisms of action, and implications in research and industry.
Synthesis Methods:
this compound can be synthesized through several methods, including:
- Precipitation Method: Mixing nickel(II) sulfate with sodium carbonate in aqueous solutions results in the formation of BNC:
NiSO4+Na2CO3+H2O→Ni4(CO3)(OH)6(H2O)4+Na2SO4
- Electrolytic Oxidation: Nickel can be oxidized electrolytically in the presence of carbon dioxide to form BNC.
Physical Properties:
- Appearance: Green powder
- Solubility: Insoluble in water but reacts with acids to release carbon dioxide and form nickel(II) ions.
Biochemical Interactions:
BNC primarily interacts with biological systems through its decomposition products and the release of nickel ions. Nickel is an essential trace element in biological systems but can be toxic at higher concentrations. The compound undergoes oxidation and reduction processes that affect its behavior in biological environments.
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Decomposition Reaction:
When heated, BNC decomposes to produce nickel oxide (NiO) and carbon dioxide (CO2):Ni4(CO3)(OH)6(H2O)4→4NiO+3CO2+6H2O -
Metabolic Pathways:
Research indicates that BNC influences metabolic pathways related to nickel utilization in organisms. Nickel ions play a role in various enzymatic reactions, particularly those involving hydrogenases and ureases.
Biological Effects
Toxicity Studies:
Studies have demonstrated that exposure to nickel compounds, including BNC, can lead to cytotoxic effects. The toxicity is dose-dependent, with higher concentrations resulting in increased cell death and oxidative stress.
- Cellular Response: Nickel ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- Genotoxicity: Some studies suggest that nickel compounds can cause DNA damage, which may contribute to carcinogenic effects.
Case Studies:
- In Vitro Studies: Cell lines exposed to varying concentrations of BNC showed altered proliferation rates, indicating potential cytotoxicity at high doses.
- Animal Models: Research involving animal models has shown that chronic exposure to nickel compounds can lead to adverse health effects, including respiratory issues and skin sensitization.
Applications in Research and Industry
Catalysis:
BNC serves as a precursor for nickel catalysts used in various chemical reactions, including hydrogenation processes.
Biological Research:
Its role as a source of nickel ions makes it significant for studies on nickel's biological functions and its effects on human health.
Material Science:
BNC is utilized in the production of ceramics and electroplating due to its properties as a nickel source.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing basic nickel(II) carbonate (BNC) in laboratory settings?
this compound can be synthesized via precipitation from an ammonia-ammonium carbonate solution. Key steps include:
- Dissolving nickel salts in an ammonia-ammonium carbonate solution under controlled pH.
- Precipitating BNC particles through gradual evaporation or controlled temperature adjustments.
- Characterizing the product using X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze particle morphology (mean diameter: ~8.2 μm, spherical/ellipsoidal shapes) .
- Drying samples at 105°C for 16 hours to remove physically bound water .
Q. How can thermal decomposition stages of BNC be systematically analyzed?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical:
- Stage 1 (90–200°C) : Removal of physically adsorbed H₂O.
- Stage 2 (270–420°C) : Decomposition involving release of chemically bound H₂O and CO₂, forming NiO.
- Use XRD to track crystallite growth (e.g., NiO crystallite size increases from amorphous at 200°C to 44 nm at 800°C) .
- Heating rates (2–50°C/min) influence decomposition kinetics and residual oxide structures .
Q. What characterization techniques are essential for verifying BNC purity and composition?
- XRD : Identifies phases (e.g., amorphous vs. crystalline NiO).
- BET surface area analysis : Measures porosity (e.g., original BNC: 238 m²/g; reduced Ni at 900°C: 0.3 m²/g) .
- SEM/EDX : Reveals particle morphology and elemental distribution (e.g., concentric layer structures in oxidized BNC) .
- Assay methods (e.g., Ni content: 40–45%, chloride <0.01%) ensure compliance with stoichiometric ratios .
Advanced Research Questions
Q. How do microstructural changes during BNC reduction impact residual NiO formation?
Residual NiO microstructures (e.g., trapped particles, surface layers) arise from:
- Preoxidation conditions : Calcination at 900°C produces dense, recrystallized NiO with low reducibility, leading to trapped oxide cores during subsequent H₂ reduction .
- Reduction atmosphere : Lower H₂ partial pressure (1.5% H₂-N₂) slows kinetics, allowing Ni densification before complete reduction, encapsulating NiO .
- Temperature-dependent sintering : Above 700°C, Ni grain growth (>1 μm) and agglomeration (>700 μm) limit gas diffusion, increasing residual oxide content .
Q. What experimental designs resolve contradictions in reported NiO reduction kinetics?
Discrepancies in reduction rates (e.g., slowdown at 600–900°C) are addressed by:
- Controlled preoxidation : Lower preoxidation temperatures (500°C) preserve porous NiO structures, enabling complete reduction even at 500°C .
- In situ gas-phase analysis : Monitoring H₂O/H₂ ratios during reduction to quantify chemical driving forces.
- Time-resolved XRD/SEM : Correlate phase transitions (NiO → Ni) with microstructural evolution (e.g., pore closure, grain coarsening) .
Q. How can recrystallization and sintering phenomena be mitigated to optimize Ni product quality?
- Low-temperature reduction (<600°C) : Prevents Ni densification, maintaining high surface area (207 m²/g at 340°C) for efficient gas-solid contact .
- Dopants/additives : Introduce grain growth inhibitors (e.g., Al₂O₃) to suppress Ni sintering.
- Pulsed H₂ flow : Enhances gas diffusion into particle cores, reducing trapped NiO .
Properties
CAS No. |
12607-70-4 |
---|---|
Molecular Formula |
CH4Ni3O7 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
nickel(2+);carbonate;tetrahydroxide |
InChI |
InChI=1S/CH2O3.3Ni.4H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;;;4*1H2/q;3*+2;;;;/p-6 |
InChI Key |
ATYNVYNPWGEMMI-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].O.O.O.O.[Ni].[Ni].[Ni+2] |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2] |
Key on ui other cas no. |
12607-70-4 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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